molecular formula C9H11NO4 B8689122 1-(Dimethoxymethyl)-4-nitrobenzene CAS No. 881-67-4

1-(Dimethoxymethyl)-4-nitrobenzene

Cat. No.: B8689122
CAS No.: 881-67-4
M. Wt: 197.19 g/mol
InChI Key: MFVJTNDASLLDEF-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-nitrobenzene is a nitroaromatic compound featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 1-position of the nitrobenzene ring. The dimethoxymethyl group, an electron-donating substituent, likely influences the electronic environment of the aromatic ring, modulating reactivity and physical properties. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in organic synthesis and materials science.

Properties

CAS No.

881-67-4

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-5-8(6-4-7)10(11)12/h3-6,9H,1-2H3

InChI Key

MFVJTNDASLLDEF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs vary in substituents at the 1-position, affecting molecular weight, polarity, and electronic characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics
1-(Diethoxymethyl)-4-nitrobenzene C₁₁H₁₅NO₄ 241.24 Ethoxy groups (electron-donating)
1-(Diphenylmethyl)-4-nitrobenzene C₁₉H₁₅NO₂ 289.33 Bulky aryl groups (moderate steric hindrance)
1-(Dichlorophenylmethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ 282.12 Chlorine atoms (electron-withdrawing)
1-(Diazomethyl)-4-nitrobenzene C₇H₅N₃O₂ 163.13 Reactive diazo group (photolabile)

Key Observations :

  • Electron-donating groups (e.g., ethoxy in ) increase solubility in polar solvents like DMSO or THF .
  • Diazomethyl derivatives are highly reactive, enabling applications in cycloaddition or coupling reactions.

Reactivity Trends :

  • Aliphatic substituents (e.g., diethoxymethyl ) facilitate higher yields in nucleophilic substitutions due to reduced steric hindrance.
  • Aromatic substituents (e.g., diphenylmethyl ) may hinder reactivity in coupling reactions but enhance thermal stability.
  • Diazomethyl groups enable rapid functionalization but require careful handling due to instability.

Spectroscopic and Solvatochromic Properties

  • IR/NMR Data :

    • 1-(Diethoxymethyl)-4-nitrobenzene shows characteristic peaks at δ 1.43–1.84 (CH₂CH₃) in ¹H NMR and IR absorptions at 2921 cm⁻¹ (C-H stretching) .
    • Azo-azomethine compounds exhibit strong N-H stretching (~3078 cm⁻¹) and nitro group vibrations (~1338 cm⁻¹) .
  • Solvatochromism :

    • Azo-azomethine derivatives display bathochromic shifts (positive solvatochromism) in polar solvents, with absorption bands exceeding 40000 M⁻¹cm⁻¹ extinction coefficients .
    • Electron-donating substituents enhance solvatochromic sensitivity compared to halogenated analogs.

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